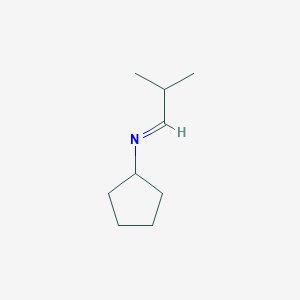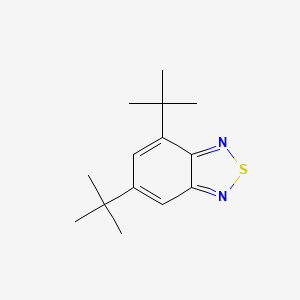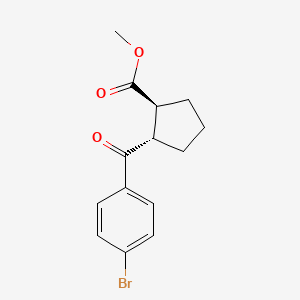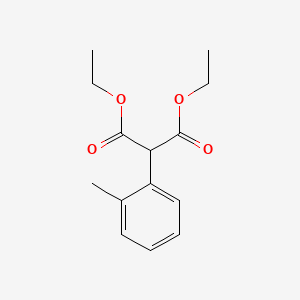
(1E)-N-Cyclopentyl-2-methylpropan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-Cyclopentyl-2-methylpropan-1-imine: is an organic compound characterized by its imine functional group and cyclopentyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Cyclopentyl-2-methylpropan-1-imine typically involves the condensation of cyclopentylamine with 2-methylpropanal under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine product is isolated by distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: (1E)-N-Cyclopentyl-2-methylpropan-1-imine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted imines and secondary amines.
科学的研究の応用
Chemistry: (1E)-N-Cyclopentyl-2-methylpropan-1-imine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1E)-N-Cyclopentyl-2-methylpropan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopentyl group may enhance binding affinity and specificity towards certain receptors.
類似化合物との比較
- N-Cyclopentyl-2-methylpropan-1-amine
- N-Cyclopentyl-2-methylpropan-1-oxime
- N-Cyclopentyl-2-methylpropan-1-nitrile
Comparison: Compared to its analogs, (1E)-N-Cyclopentyl-2-methylpropan-1-imine exhibits unique reactivity due to the presence of the imine group. This functional group allows for a broader range of chemical transformations and interactions with biological targets. The cyclopentyl substituent also contributes to its distinct physicochemical properties, making it a valuable compound in various applications.
特性
CAS番号 |
89136-85-6 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
N-cyclopentyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C9H17N/c1-8(2)7-10-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3 |
InChIキー |
CRURNPYDQGIERQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=NC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)







![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)



